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molecular formula C14H19NO3 B8760883 4'-(2-Morpholinoethoxy)acetophenone

4'-(2-Morpholinoethoxy)acetophenone

Cat. No. B8760883
M. Wt: 249.30 g/mol
InChI Key: FOMSTKPBNYIWRM-UHFFFAOYSA-N
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Patent
US07534805B2

Procedure details

Sodium hydride (3.18 g; 0.0795 mol of a powder dispersed at 60%) is added at 23° C. to a solution containing 4-(2-hydroxyethyl)morpholine (9.40 g, 0.072 mol) in dimethylformamide (60 ml). Stirring is maintained for 30 minutes then the compound 4-fluoroacetophenone (5 g, 0.0362 mol) is added. The reaction medium is stirred for one hour at 23° C. then cooled down to 0° C. and water is added. After the addition of ethyl acetate then extraction, the organic phase is washed with a saturated sodium chloride solution, dried over sodium sulphate then the solvent is evaporated off. The residue obtained is adsorbed on silica then purified by chromatography on a Biotage-type silica column (eluent: ethyl acetate-heptane: 6-1). An orange-coloured oil is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
0.0795 mol
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1.[CH3:12][C:13]([C:15]1[CH:20]=[CH:19][C:18](F)=[CH:17][CH:16]=1)=[O:14].O>CN(C)C=O.C(OCC)(=O)C>[N:6]1([CH2:5][CH2:4][O:3][C:18]2[CH:19]=[CH:20][C:15]([C:13](=[O:14])[CH3:12])=[CH:16][CH:17]=2)[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
powder
Quantity
0.0795 mol
Type
reactant
Smiles
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
OCCN1CCOCC1
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at 23° C. to a solution
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction medium is stirred for one hour at 23° C.
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
the organic phase is washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
then purified by chromatography on a Biotage-type silica column (eluent: ethyl acetate-heptane: 6-1)
CUSTOM
Type
CUSTOM
Details
An orange-coloured oil is obtained

Outcomes

Product
Name
Type
Smiles
N1(CCOCC1)CCOC1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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